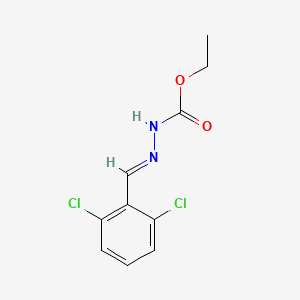
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinecarboxylic acid moiety linked to a 2,6-dichlorophenyl group through a methylene bridge, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The ethyl ester functional group is introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxylic acid, 2-((2,6-dimethylphenyl)methylene)-, ethyl ester: Similar in structure but with methyl groups instead of chlorine atoms.
Hydrazinecarboxylic acid, 2-((2,6-difluorophenyl)methylene)-, ethyl ester: Contains fluorine atoms instead of chlorine.
Uniqueness
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The dichlorophenyl group may enhance its stability and interaction with specific molecular targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
128153-69-5 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
ethyl N-[(E)-(2,6-dichlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)14-13-6-7-8(11)4-3-5-9(7)12/h3-6H,2H2,1H3,(H,14,15)/b13-6+ |
InChI Key |
PELAYKZCZQMFBS-AWNIVKPZSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CCOC(=O)NN=CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















